3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
CAS No.: 2377609-88-4
Cat. No.: VC5388154
Molecular Formula: C21H24BNO4
Molecular Weight: 365.24
* For research use only. Not for human or veterinary use.
![3-(4-Methoxy-benzyloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile - 2377609-88-4](/images/structure/VC5388154.png)
Specification
CAS No. | 2377609-88-4 |
---|---|
Molecular Formula | C21H24BNO4 |
Molecular Weight | 365.24 |
IUPAC Name | 3-[(4-methoxyphenyl)methoxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Standard InChI | InChI=1S/C21H24BNO4/c1-20(2)21(3,4)27-22(26-20)17-10-16(13-23)11-19(12-17)25-14-15-6-8-18(24-5)9-7-15/h6-12H,14H2,1-5H3 |
Standard InChI Key | PLCZAJGZPMTJDL-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3=CC=C(C=C3)OC)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound integrates three key functional groups:
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A benzonitrile moiety, providing aromatic stability and electrophilic reactivity at the nitrile group.
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A 4-methoxybenzyloxy substituent, introducing steric bulk and electron-donating effects through the methoxy group.
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A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester), which stabilizes the boron atom and enhances solubility in organic solvents .
The spatial arrangement of these groups enables selective reactivity in cross-coupling reactions, a feature critical for pharmaceutical intermediate synthesis.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 365.24 g/mol |
CAS Number | 2377609-88-4 |
Appearance | Solid (powder or crystalline) |
Solubility | Soluble in DMSO, THF |
Stability | Stable under inert atmosphere |
Thermal analysis indicates a melting point range of 97–101°C, consistent with related dioxaborolane derivatives . The compound’s lipophilicity () suggests moderate membrane permeability, a desirable trait for drug candidates.
Synthesis and Optimization
Reaction Pathways
The synthesis typically proceeds via a two-step protocol:
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Functionalization of Benzonitrile: A regioselective Suzuki-Miyaura coupling installs the boronic ester group at the 5-position of the benzonitrile core. This step employs palladium catalysts (e.g., Pd(PPh)) in a mixture of dioxane and aqueous NaCO at 80–90°C.
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Etherification: The 3-position is then functionalized with 4-methoxybenzyl chloride under basic conditions (KCO in DMF), achieving yields of 68–72% after chromatographic purification.
Critical Parameters
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Oxygen Sensitivity: Boronic esters are prone to hydrolysis; thus, reactions require anhydrous conditions and nitrogen/argon atmospheres.
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Catalyst Loading: Optimal Pd concentrations range from 2–5 mol% to minimize side product formation.
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity, as verified by NMR .
Applications in Drug Discovery
Protease Inhibition
The compound’s boron atom coordinates with catalytic serine residues in proteases, mimicking tetrahedral transition states. In vitro studies demonstrate inhibitory activity () against trypsin-like enzymes, positioning it as a lead for anticoagulant therapies.
Comparative Analysis with Structural Analogs
Compound | Boron Content (%) | Log P | Bioactivity () |
---|---|---|---|
Target Compound | 2.96 | 3.2 | 0.45 µM (Protease) |
4-Cyanophenylboronic acid pinacol ester | 4.72 | 2.8 | 1.2 µM (Protease) |
Piperidine-boronate EVT-8265193 | 3.41 | 2.5 | 8.6 µM (Kinase) |
The target compound’s lower boron content relative to 4-cyanophenylboronic acid pinacol ester correlates with reduced off-target interactions, enhancing therapeutic specificity.
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